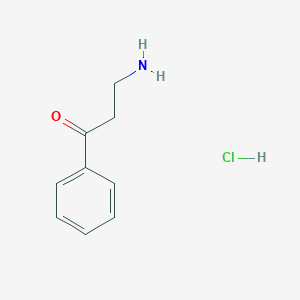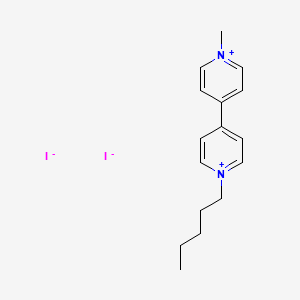
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
説明
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide, also known as paraquat, is a highly toxic herbicide widely used in agriculture. It is a bipyridyl compound that acts as a redox cycling agent, generating reactive oxygen species (ROS) and causing oxidative stress in cells. Despite its toxicity, paraquat has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and biochemistry.
科学的研究の応用
Paraquat has been used extensively in scientific research as a tool to induce oxidative stress and study its effects on cells and organisms. It has been used in toxicology studies to investigate the mechanisms of toxicity and develop antidotes. It has also been used in pharmacology studies to test the efficacy of antioxidants and other compounds in mitigating oxidative stress. In biochemistry, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide has been used to study the role of ROS in cellular signaling and disease processes.
作用機序
Paraquat acts as a redox cycling agent, accepting electrons from cellular components and generating ROS in the process. The ROS produced by 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This can lead to cell death and tissue damage. Paraquat is particularly toxic to cells that rely heavily on oxidative metabolism, such as lung cells and dopaminergic neurons.
Biochemical and Physiological Effects
Paraquat has a wide range of biochemical and physiological effects on cells and organisms. It can induce oxidative stress, inflammation, and apoptosis. It can also cause mitochondrial dysfunction and disrupt cellular signaling pathways. In animals, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide exposure can cause lung damage, liver damage, and neurotoxicity. In humans, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide exposure has been linked to Parkinson's disease and other neurological disorders.
実験室実験の利点と制限
Paraquat has several advantages as a research tool. It is relatively inexpensive and easy to synthesize. It can induce oxidative stress in a controlled and reproducible manner. However, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide also has several limitations. It is highly toxic and requires careful handling. It can be difficult to control the dose and duration of exposure. It is also not a perfect model for oxidative stress, as it generates ROS in a non-physiological manner.
将来の方向性
Of 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide research include developing more precise methods of inducing oxidative stress and exploring its role in disease processes.
特性
IUPAC Name |
1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUPVYBNFRVQH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996787 | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide | |
CAS RN |
75337-72-3 | |
| Record name | 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




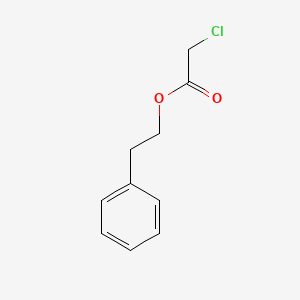
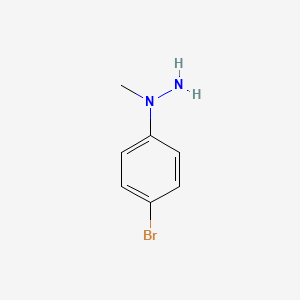
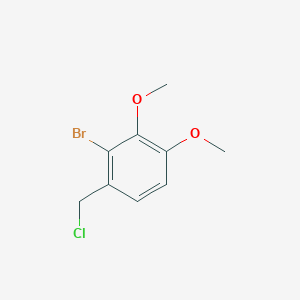
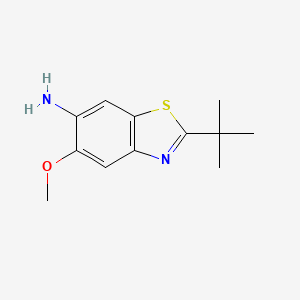
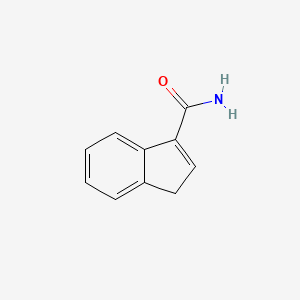

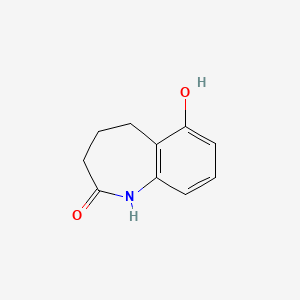
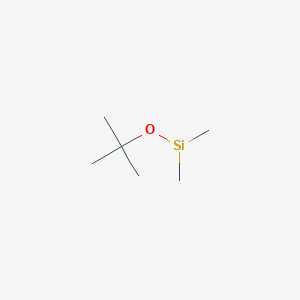

![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)

